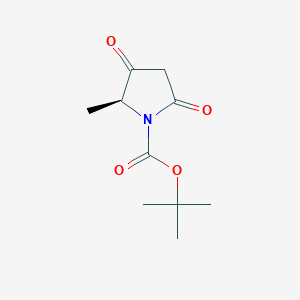

(S)-2-甲基-3,5-二氧代吡咯烷-1-羧酸叔丁酯

描述

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is a chiral compound often used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is notable for its use in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features.

科学研究应用

有机合成中的中间体

作为一种β-酮酯,该化合物是有机合成中的重要中间体。它可以进行多种化学反应,例如酯交换反应,这是合成更复杂分子的关键步骤。 这种反应对于创建具有药用价值的化合物和生物柴油生产至关重要 .

漆和搪瓷的溶剂

叔丁酯衍生物,例如醋酸叔丁酯,用作生产漆、搪瓷、油墨、粘合剂、稀释剂和工业清洁剂的溶剂 。虽然没有直接提及,但该化合物由于其相关的化学结构,可能具有类似的功能。

有机化学中的脱保护剂

叔丁基可以用磷酸水溶液脱保护,磷酸水溶液是一种有效、环境友好且选择性的试剂。 该方法对叔丁基氨基甲酸酯、酯和醚具有高产率和方便性 .

转化为其他官能团

叔丁酯在室温下与亚硫酰氯 (SOCl2) 反应,以非常高的产率提供酰氯。 这种转化对于从羧酸衍生物合成酰氯具有重要意义,酰氯是许多有机合成中的重要中间体 .

在农用化学品中的应用

像该化合物这样的β-酮酯在农用化学品行业中很重要。 它们用于植物油与醇的酯交换反应,这是生产生物柴油的首选方法 .

生物学相关性

叔丁基在生物学中具有相关性,对生物合成和生物降解途径有影响。 它可能应用于生物催化过程,尽管该化合物的确切应用需要进一步研究 .

环境影响

涉及β-酮酯的方法通常侧重于最小化环境影响。 该化合物可用于绿色化学应用,其在各种条件下的反应性和稳定性可用于开发环境友好的合成路线 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, often a protected amino acid or a similar chiral building block.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in a Mitsunobu reaction.

Protection and Deprotection: Protecting groups, such as tert-butyl, are introduced to protect functional groups during the synthesis. These groups are later removed under specific conditions, such as acidic or basic hydrolysis.

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized

属性

IUPAC Name |

tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSMICXDWTYCA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724905 | |

| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890709-66-7 | |

| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。